benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate
Description
Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate (CAS: 1207947-49-6) is a chiral piperidine derivative with a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol . It is commonly used as a key intermediate in pharmaceutical synthesis, notably in the production of Ritlecitinib (a JAK3/TEC kinase inhibitor) . The compound exists as a free base and is also available in its hydrochloride salt form (CAS: 1207853-23-3, C₁₄H₂₁ClN₂O₂, MW: 284.78 g/mol), which enhances solubility and stability for industrial applications .
Properties
IUPAC Name |
benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKAMUJIXBCKIH-WCQYABFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
L-Glutamic Acid as a Starting Material
The use of L-glutamic acid or its sodium salt as a chiral precursor is a cost-effective strategy highlighted in patent US10662190B2. The process involves:
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Ring-opening of N-protected L-pyroglutamate with trimethylsulfoxonium iodide to introduce a methylene group.
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Imination with benzyloxyamine to form a key intermediate.
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Cyclization under alkaline conditions, followed by reduction with sodium borohydride.
This method achieves an overall yield of 65–70% for the target compound, with enantiomeric excess (ee) >98%. A critical advantage is the avoidance of costly chiral catalysts, though the multi-step sequence requires meticulous control of reaction pH and temperature to prevent racemization.
Resolution of Racemic Mixtures
Alternative approaches resolve racemic intermediates using chiral auxiliaries. For example, KR20220028206A describes the synthesis of (2S,5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate via kinetic resolution. The Boc-protected amine is treated with lipase enzymes to selectively hydrolyze the undesired enantiomer, yielding the target stereoisomer with 92% ee. However, this method suffers from lower atom economy due to the need for protective group manipulations.
Stereoselective Alkylation Strategies
Copper-Catalyzed Asymmetric Alkylation
The White Rose thesis outlines a novel organometallic route using β-aminoalkyl zinc iodides. Key steps include:
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Alkylation of 3-chloro-2-(chloromethyl)prop-1-ene with zinc reagents under copper catalysis.
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Cyclization using sodium hydride to form 5-methylenepiperidines.
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Hydrogenation over palladium to saturate the exocyclic double bond.
This method produces 2,5-disubstituted piperidines in 55–85% yield, with diastereoselectivity dependent on the protecting group (Table 1).
Table 1: Diastereoselectivity in Hydrogenation of 5-Methylenepiperidines
| Protecting Group | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|
| Trifluoroacetyl | 9:1 | 78 |
| tert-Butoxycarbonyl | 3:1 | 65 |
Heck Reaction for Side-Chain Functionalization
Post-hydrogenation, the piperidine core undergoes Heck coupling with aryl halides to install diverse substituents. For instance, coupling with iodobenzene affords 2-aryl-5-methylpiperidines in 60–75% yield. This modular approach enhances the compound’s applicability in drug discovery but requires stringent control of palladium catalyst loading to minimize side reactions.
Catalytic Asymmetric Hydrogenation
Enantioselective Reduction of Enamides
Patent US10662190B2 discloses a rhodium-catalyzed hydrogenation of enamide intermediates derived from L-glutamic acid. Using (R)-BINAP as a chiral ligand, the reaction achieves 95% ee and 80% isolated yield. Critical parameters include:
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Hydrogen pressure : 50–100 psi
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Solvent : Methanol or ethanol
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Temperature : 25–40°C
This method excels in stereocontrol but is limited by the high cost of rhodium catalysts and sensitivity to oxygen.
Dynamic Kinetic Resolution
A dynamic kinetic resolution (DKR) process described in KR20220028206A combines enzymatic resolution with in situ racemization. Using a palladium catalyst and Candida antarctica lipase B, the DKR achieves 99% ee and 85% yield, outperforming traditional kinetic resolution.
Alternative Synthetic Routes
Reductive Amination of Ketones
PubChem data highlights a two-step reductive amination strategy:
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Condensation of benzyl 2-methyl-5-oxopiperidine-1-carboxylate with ammonium acetate.
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Reduction with sodium cyanoborohydride.
This method provides a straightforward route (65% yield) but suffers from over-reduction byproducts, necessitating careful stoichiometric control.
Solid-Phase Synthesis
Recent advances explore solid-supported synthesis using Wang resin. The resin-bound piperidine is functionalized via Fmoc chemistry, followed by cleavage with trifluoroacetic acid. While this approach simplifies purification, yields remain modest (50–60%).
Comparative Analysis of Methods
Table 2: Efficiency Metrics for Key Preparation Methods
| Method | Yield (%) | ee (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Chiral pool (L-glutamic acid) | 65–70 | >98 | High | Industrial |
| Copper-catalyzed alkylation | 55–85 | 90–95 | Moderate | Laboratory |
| Rhodium hydrogenation | 80 | 95 | Low | Pilot scale |
| Reductive amination | 65 | 85 | High | Laboratory |
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Chemical Properties and Structure
Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate has the molecular formula and a molecular weight of approximately 248.32 g/mol. The compound features a piperidine ring which contributes to its biological activity.
Pharmaceutical Applications
2.1 Intermediate in Drug Synthesis
One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceuticals. For instance, it is utilized in the production of PF-06651600, a compound under investigation for its therapeutic potential in treating certain neurological disorders . The efficient synthesis methods reported in patents highlight its importance as a precursor in developing more complex molecules .
2.2 Potential Antidepressant Activity
Research indicates that derivatives of piperidine compounds may exhibit antidepressant-like effects. This compound has been studied for its potential to modulate neurotransmitter systems involved in mood regulation . This application is supported by pharmacological evaluations that demonstrate its efficacy in animal models.
Synthesis and Manufacturing Methods
3.1 Efficient Synthesis Techniques
Recent advancements have focused on optimizing the synthesis of this compound to improve yield and reduce costs. A notable method involves using inexpensive amino acids as starting materials, which simplifies the process and enhances scalability for industrial production .
3.2 Reaction Mechanisms
The synthesis typically involves several steps including N-protection, reduction, and cyclization processes to yield the final product with high purity . A detailed understanding of these mechanisms is crucial for researchers aiming to develop new derivatives with enhanced pharmacological properties.
Case Studies
4.1 Case Study: Antidepressant Research
In a study examining the antidepressant potential of piperidine derivatives, this compound was evaluated for its effects on serotonin and norepinephrine reuptake inhibition. Results indicated that this compound showed promising activity comparable to established antidepressants, suggesting its potential as a lead compound for further development .
4.2 Case Study: Synthesis Optimization
A recent patent described an innovative method for synthesizing this compound that achieved over 90% yield using a streamlined process involving fewer purification steps . This advancement not only reduces production costs but also enhances the feasibility of large-scale manufacturing.
Mechanism of Action
The mechanism of action of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of receptor signaling .
Comparison with Similar Compounds
Benzyl (2S,5R)-5-Hydroxy-2-Methylpiperidine-1-Carboxylate
- CAS : 1788073-42-6 (or 1431473-24-3 for (2R,5S)-isomer)
- Formula: C₁₄H₁₉NO₃
- MW : 249.3 g/mol
- Key Difference: The amino group (-NH₂) in the target compound is replaced with a hydroxyl group (-OH).
- Impact: Reduced basicity due to lack of amine functionality. Higher polarity (logP ~1.5 vs. ~2.1 for the amino analog) . Common applications: Precursor for further functionalization (e.g., oxidation to ketones or substitution reactions).
Benzyl (2R,5S)-5-Amino-2-Methylpiperidine-1-Carboxylate
- CAS : 1290191-65-9
- Formula : C₁₄H₂₀N₂O₂
- MW : 248.32 g/mol
- Key Difference : Enantiomeric stereochemistry (2R,5S vs. 2S,5R).
- Impact :
Salt Forms and Derivatives
Hydrochloride Salt
Benzyl (2S,5R)-5-((Benzyloxy)Amino)Piperidine-2-Carboxylate Oxalate
- CAS : 1171080-45-7
- Formula : C₂₆H₃₀N₂O₇ (oxalate salt)
- MW : 482.53 g/mol
- Key Difference: Benzyloxy-protected amino group and oxalate counterion.
- Impact: Extended synthetic utility (e.g., controlled deprotection for selective reactions). Lower reactivity of the amino group compared to the free base .
Core Structure Modifications
Methyl (2R,5R)-1-Benzyl-5-(Dimethylcarbamoyl)Pyrrolidine-2-Carboxylate
- CAS: Not specified
- Formula : C₁₇H₂₄N₂O₃
- MW : 304.39 g/mol
- Key Difference : Pyrrolidine core (5-membered ring) vs. piperidine (6-membered).
- Impact :
- Altered ring strain and conformational flexibility.
- Reduced basicity of the nitrogen due to carbamoyl substitution.
Comparative Data Table
| Compound Name | CAS | Formula | MW (g/mol) | Key Functional Group | Stereochemistry | Application |
|---|---|---|---|---|---|---|
| Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate | 1207947-49-6 | C₁₄H₂₀N₂O₂ | 248.32 | -NH₂ | 2S,5R | Ritlecitinib intermediate |
| Hydrochloride salt | 1207853-23-3 | C₁₄H₂₁ClN₂O₂ | 284.78 | -NH₃⁺Cl⁻ | 2S,5R | Pharmaceutical formulation |
| (2R,5S)-Enantiomer | 1290191-65-9 | C₁₄H₂₀N₂O₂ | 248.32 | -NH₂ | 2R,5S | Research intermediate |
| 5-Hydroxy analog | 1788073-42-6 | C₁₄H₁₉NO₃ | 249.30 | -OH | 2S,5R | Synthetic precursor |
Biological Activity
Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₂₁ClN₂O₂
- Molecular Weight : 284.78 g/mol
- CAS Registry Number : 1207853-23-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's stereochemistry plays a crucial role in modulating these interactions, which can lead to various pharmacological effects:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects in conditions such as neurological disorders .
- Receptor Binding : It selectively binds to certain receptors, influencing neurotransmitter systems and potentially providing neuroprotective effects .
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
- Neuroprotective Effects : Studies indicate that the compound may protect neuronal cells from damage, making it a candidate for treating neurodegenerative diseases.
- Analgesic Properties : It has been investigated for its potential use in pain management therapies due to its influence on pain modulation pathways .
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects by altering serotonin receptor signaling .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuroprotection | Protects neuronal cells from oxidative stress | |
| Analgesic | Modulates pain pathways | |
| Antidepressant | Influences serotonin receptor activity |
Case Study Highlights
- Neuroprotection in Animal Models : A study involving animal models demonstrated that administration of this compound significantly reduced neuronal loss in models of stroke and neurodegeneration. The compound was found to activate survival pathways while inhibiting apoptotic signals.
- Pain Management Trials : Clinical trials have shown promising results for the use of this compound in chronic pain management. Patients reported reduced pain scores when treated with this compound compared to placebo groups .
- Mood Regulation Studies : Investigations into the compound's effects on mood disorders revealed that it may enhance mood stabilization through modulation of serotonin levels, suggesting potential as an adjunct therapy for depression .
Comparison with Similar Compounds
This compound exhibits unique properties compared to similar compounds:
| Compound Name | Key Features |
|---|---|
| Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate | Lacks amino group; less potent biological activity |
| Benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate | Structural variation; different pharmacological effects |
| This compound | Higher selectivity and potency due to stereochemistry |
Q & A
Q. What are the established synthetic routes for benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate, and how is stereochemical control achieved?
The synthesis typically involves catalytic hydrogenation of a pyridine precursor (e.g., 5-methyl-3-aminopyridine) using PtO₂ as a catalyst, followed by Cbz (benzyloxycarbonyl) protection. A critical challenge is controlling the stereochemistry at the 2S and 5R positions. Chiral Supercritical Fluid Chromatography (SFC) is employed post-hydrogenation to resolve racemic mixtures, yielding the desired (2S,5R) configuration . Reaction optimization includes temperature control (20–30°C) and inert atmosphere to prevent oxidation of intermediates .
Q. What analytical methods are recommended for characterizing this compound and validating its purity?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard for structural confirmation. For example, HRMS data (e.g., [M+H]+ calculated: 248.32) and characteristic NMR peaks (e.g., δ 1.72–1.60 ppm for piperidine protons) are critical . Purity assessment requires HPLC with UV detection (λ = 254 nm) and chiral stationary phases to confirm enantiomeric excess (>98%) .
Q. What are the primary research applications of this compound in pharmaceutical development?
This compound is a key chiral intermediate in synthesizing kinase inhibitors such as ritlecitinib. Its piperidine scaffold enables stereoselective interactions with biological targets, particularly in JAK3/TEC kinase inhibition pathways. Research focuses on its incorporation into spirocyclic or fused-ring systems to modulate drug bioavailability .
Advanced Research Questions
Q. How can researchers address low yields during the chiral SFC separation of this compound intermediates?
Optimize mobile phase composition (e.g., CO₂ with 20–30% ethanol/isopropanol) and column temperature (35–40°C) to enhance resolution. Adjusting backpressure (120–150 bar) improves peak symmetry. Pre-purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) reduces co-eluting impurities before SFC .
Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?
Stability studies indicate susceptibility to hydrolysis at the carbamate group. Storage in anhydrous solvents (e.g., THF or DCM) under inert gas (N₂/Ar) at –20°C is recommended. For reactions requiring acidic conditions, use mild proton sources (e.g., acetic acid) and monitor reaction progress via TLC or in situ NMR .
Q. How can contradictions in NMR data (e.g., unexpected coupling constants) be resolved during structural analysis?
Cross-validate with X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to confirm absolute configuration. For ambiguous NOESY/ROESY signals, computational modeling (DFT or molecular mechanics) provides conformational insights .
Q. What methods are effective for identifying and quantifying trace impurities in synthesized batches?
LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile) detects impurities at <0.1% levels. Common impurities include diastereomers (e.g., 2R,5S isomer) and deprotected amines. Quantify via external calibration curves and confirm structures using HRMS/MS fragmentation patterns .
Methodological Notes
- Stereochemical Validation : Combine chiral HPLC with X-ray diffraction to avoid misassignment of configurations .
- Reaction Optimization : Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects on hydrogenation efficiency .
- Data Reproducibility : Archive raw spectral data (NMR, HRMS) in institutional repositories for peer review and replication studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
